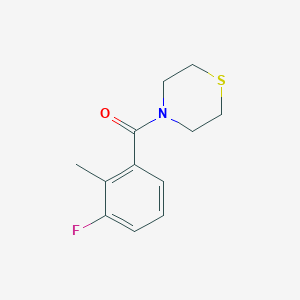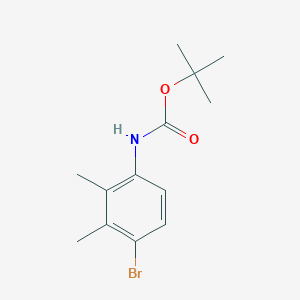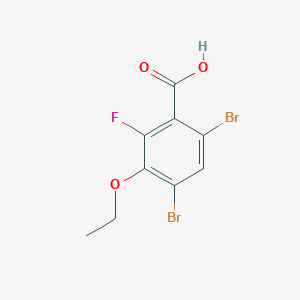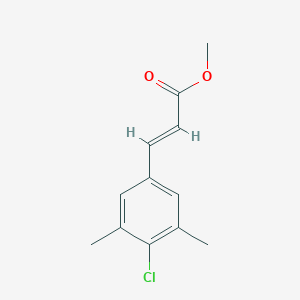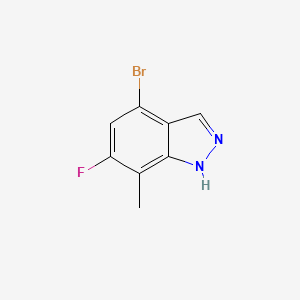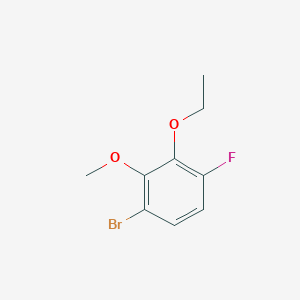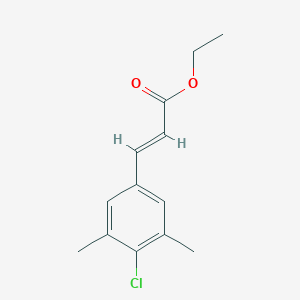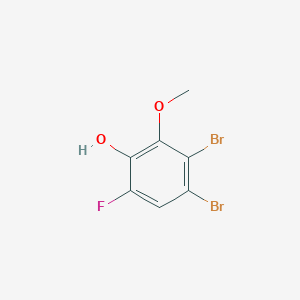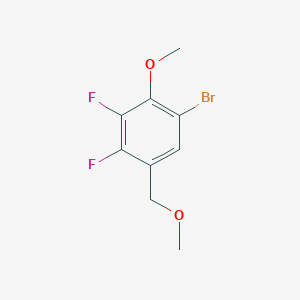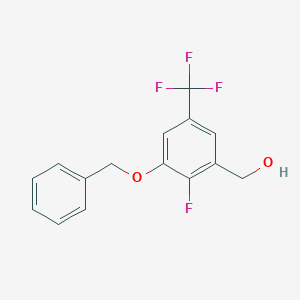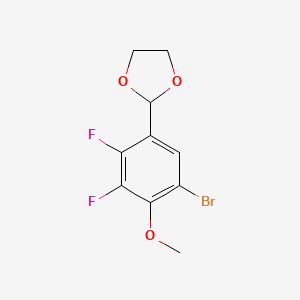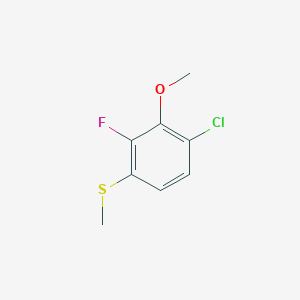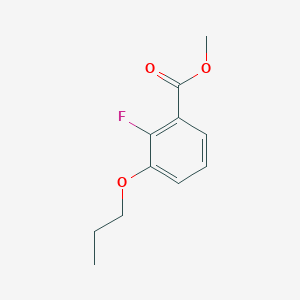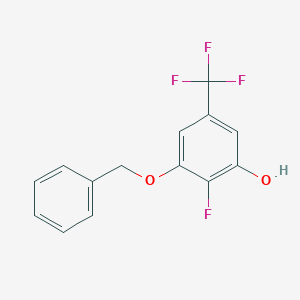
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, and a trifluoromethyl group attached to a phenol ring
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It is known that trifluoromethylbenzenes can interact with various biological targets, potentially leading to a variety of biochemical effects .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It is known for its high electronegativity and increased stability, which makes it an important substituent in bioactive compounds
Cellular Effects
Compounds with a trifluoromethyl group have been found to play an important role in pharmaceuticals and agrochemicals . They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the trifluoromethyl group plays an important role in the trifluoromethylation of carbon-centered radical intermediates
Temporal Effects in Laboratory Settings
It is known that the reaction of compounds with a trifluoromethyl group proceeds in a mild basic aqueous buffer with high efficiency, high biocompatibility, and excellent regio- and chemoselectivity .
Dosage Effects in Animal Models
It is known that phenolic compounds, which include this compound, have been used in various studies for their potential therapeutic effects .
Metabolic Pathways
It is known that compounds with a trifluoromethyl group are involved in the trifluoromethylation of carbon-centered radical intermediates .
Transport and Distribution
It was identified as the responsible compound for an odor incident in drinking water, suggesting that it can be transported and distributed in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol typically involves the introduction of the benzyloxy, fluoro, and trifluoromethyl groups onto a phenol ring. One common method involves the reaction of a suitable phenol derivative with benzyl bromide in the presence of a base to introduce the benzyloxy group. The fluorine and trifluoromethyl groups can be introduced using electrophilic fluorination and trifluoromethylation reactions, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzyloxy, fluoro, and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can lead to various substituted phenol derivatives .
Scientific Research Applications
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenol
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- Phenyl boronic acid (PBA) containing BODIPY dyes
Uniqueness
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol is unique due to the specific combination of its functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-13-11(19)6-10(14(16,17)18)7-12(13)20-8-9-4-2-1-3-5-9/h1-7,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPJZGWSVDRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
